

A Comprehensive Technical Guide to O-Desmethyltramadol Hydrochloride Analytical Reference Standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *O-Desmethyltramadol hydrochloride*

Cat. No.: *B1140644*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential technical information for the accurate quantification and analysis of **O-Desmethyltramadol hydrochloride**, a primary active metabolite of the analgesic drug tramadol. This document serves as a critical resource for researchers, analytical scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual workflows to support rigorous scientific investigation.

Core Properties and Identification

O-Desmethyltramadol (O-DSMT) hydrochloride is a crucial analytical reference standard for a variety of applications, including forensic analysis, clinical toxicology, pain prescription monitoring, and urine drug testing.^[1] As a certified reference material (CRM), it ensures metrological traceability and accuracy in quantitative analyses.^{[2][3]}

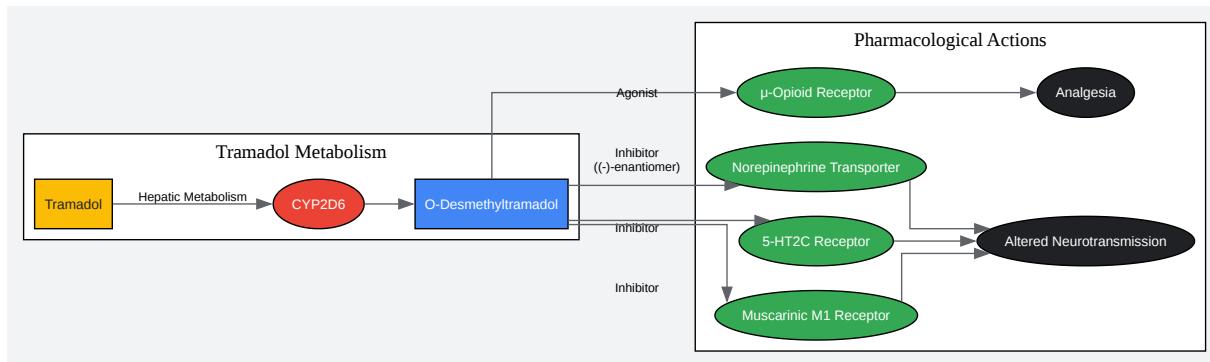
Below is a summary of its key chemical and physical properties:

Property	Value	Source
Chemical Name	3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol; hydrochloride	[4][5][6]
Alternative Chemical Name	(1RS,2RS)-2-[(dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexan-1-ol hydrochloride	[7]
CAS Number	185453-02-5	[3][4][6]
Free Base CAS Number	80456-81-1	[4][6]
Molecular Formula	C ₁₅ H ₂₃ NO ₂ · HCl	[1][3][4]
Molecular Weight	285.81 g/mol	[1][4]
Monoisotopic Molecular Weight	249.172878985 g/mol (Free Base)	[8]
Appearance	Colorless liquid (in solution) or neat solid	[3][4]
Purity	≥98%	[3]
Formulation	Commonly available as a 1.0 mg/mL solution in methanol (as free base) or a neat solid.	[1][3][4]
Storage	Freeze or at -20°C.	[1][3]

Pharmacological Significance and Mechanism of Action

O-Desmethyltramadol is the primary pharmacologically active metabolite of tramadol, formed in the liver by the action of the cytochrome P450 enzyme CYP2D6.[9][10][11] Its analgesic effects are significantly more potent than the parent drug, primarily through its higher affinity for the μ -opioid receptor.[9][10] The enantiomers of O-DSMT exhibit distinct pharmacological profiles;

while both are inactive as serotonin reuptake inhibitors, the (-)-enantiomer retains activity as a norepinephrine reuptake inhibitor.[10] O-DSMT has also been shown to inhibit 5-hydroxytryptamine type 2C (5-HT_{2C}) and muscarinic M1 receptors.[12][13]



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Caption: Metabolic activation of tramadol and subsequent targets of O-Desmethyltramadol.

Analytical Methodologies

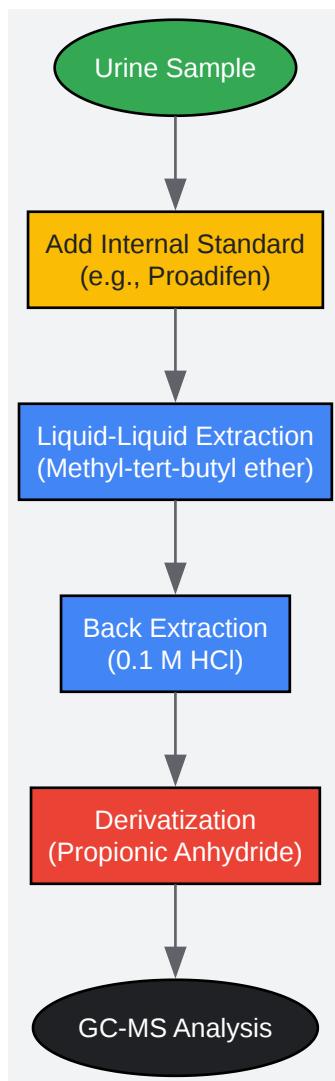
The quantification of **O-Desmethyltramadol hydrochloride** in biological matrices is predominantly achieved through chromatographic techniques coupled with mass spectrometry. Below are detailed protocols for common analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a robust and reliable method for the determination of O-Desmethyltramadol.

Sample Preparation: Liquid-Liquid Extraction

A common sample preparation workflow for GC-MS analysis is as follows:



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Caption: Workflow for GC-MS sample preparation using liquid-liquid extraction.

Experimental Protocol:

- Sample Collection: Collect urine samples.
- Internal Standard: Add an appropriate internal standard, such as Proadifen (SKF525A), to the sample.[\[14\]](#)
- Extraction: Perform liquid-liquid extraction with methyl-tert-butyl ether (MTBE).[\[14\]](#)
- Back Extraction: Conduct a back extraction with 0.1 M hydrochloric acid.[\[14\]](#)

- Derivatization: Derivatize the extract with propionic anhydride to improve chromatographic performance and stability.[\[15\]](#)
- Injection: Inject the derivatized sample into the GC-MS system.

GC-MS Parameters:

Parameter	Value	Source
Column	Zebron ZB-Drug-1 (15 m, 0.25 mm i.d., 0.25 μ m film)	[16]
Injection Mode	Splitless	[17]
Oven Program	Specific temperature ramps are method-dependent.	[15]
Detection Mode	Selective Ion Monitoring (SIM)	[16]

Performance Characteristics:

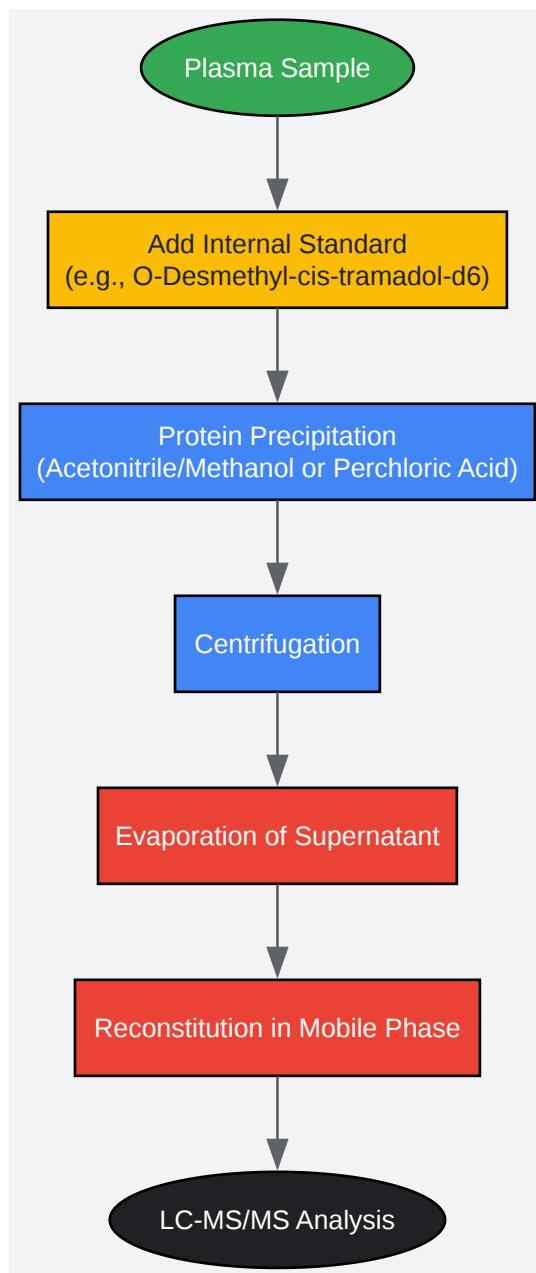
Parameter	Value	Source
Linearity Range	10-1000 ng/mL ($r^2 > 0.99$)	[14]
Limit of Quantification (LOQ)	10 ng/mL	[14]
Extraction Efficiency	101.30%	[14]
Intra-assay Precision	1.29-6.48%	[14]
Inter-assay Precision	1.28-6.84%	[14]
Intra-assay Accuracy	91.79-106.89%	[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of O-Desmethyltramadol in complex biological matrices like plasma.

Sample Preparation: Protein Precipitation

A streamlined sample preparation workflow for LC-MS/MS is depicted below:



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Caption: Workflow for LC-MS/MS sample preparation using protein precipitation.

Experimental Protocol:

- Sample Collection: Collect plasma samples.
- Internal Standard: Add an isotopically labeled internal standard, such as O-Desmethyl-cis-tramadol-d6 hydrochloride, for accurate quantification.[2]
- Protein Precipitation: Precipitate proteins using a solution of perchloric acid (7%) or a mixture of acetonitrile and methanol.[18][19]
- Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
- Supernatant Transfer and Evaporation: Transfer the supernatant and evaporate it to dryness.
- Reconstitution: Reconstitute the residue in the mobile phase.
- Injection: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters:

Parameter	Value	Source
Column	Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 μ m) or TSKgel ODS-100V (150 x 2.0 mm, 3 μ m)	[18] [19]
Mobile Phase	Acetonitrile and 0.2% trifluoroacetic acid in water (10:90, v/v) or Methanol and 0.15% formic acid in water (35:65, v/v)	[18] [19]
Flow Rate	0.2 mL/min to 1 mL/min	[18] [19]
Column Temperature	40-45°C	[18] [19]
Ionization Mode	Electrospray Positive Ionization (ESI+)	[18]
Detection Mode	Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)	[18]
Monitored Ion (SIM)	m/z 250	[18]

Performance Characteristics:

Parameter	Value	Source
Linearity Range	2-300 ng/mL ($r > 0.998$) or 2.5-320 ng/mL	[18][19]
Limit of Quantification (LOQ)	7.5 ng/mL	[20]
Recovery	~96%	[18]
Within-run Precision (at LOQ)	10.1%	[18]
Between-run Precision (at LOQ)	6.7%	[18]
Within-run Accuracy (at LOQ)	-9.9%	[18]
Between-run Accuracy (at LOQ)	10.4%	[18]

Conclusion

The use of certified analytical reference standards for **O-Desmethyltramadol hydrochloride** is fundamental for achieving accurate and reproducible results in research and clinical settings. This guide provides a comprehensive overview of the essential technical data and validated methodologies required for its quantification. By adhering to these detailed protocols and understanding the underlying pharmacology, scientists can ensure the integrity and reliability of their analytical findings.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to O-Desmethyltramadol Hydrochloride Analytical Reference Standards]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1140644#analytical-reference-standards-for-o-desmethyltramadol-hydrochloride>]

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